molecular formula C9H10O4P+ B5328087 [3-(ethoxycarbonyl)phenyl]phosphinic acid

[3-(ethoxycarbonyl)phenyl]phosphinic acid

Cat. No. B5328087
M. Wt: 213.15 g/mol
InChI Key: YQBANHJYJGUNTL-UHFFFAOYSA-O
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Description

[3-(ethoxycarbonyl)phenyl]phosphinic acid, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is a phosphinic acid derivative that has a phenyl ring with an ethoxycarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism of Action

The mechanism of action of [3-(ethoxycarbonyl)phenyl]phosphinic acid is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of covalent bonds with the active site of the enzyme. This compound has been reported to inhibit the activity of cyclooxygenase enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from converting arachidonic acid into inflammatory mediators.
Biochemical and Physiological Effects
This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to exhibit antibacterial activity against various pathogenic bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(ethoxycarbonyl)phenyl]phosphinic acid in lab experiments include its high purity, stability, and unique properties. This compound has been reported to form stable MOFs with various metal ions, making it a useful ligand in the synthesis of MOFs. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of [3-(ethoxycarbonyl)phenyl]phosphinic acid. One potential direction is the synthesis of novel derivatives of this compound with improved properties and potential applications. Another direction is the study of the mechanism of action of this compound and its derivatives. Additionally, the potential applications of this compound in catalysis and material science warrant further investigation. Finally, the development of cost-effective and scalable methods for the synthesis of this compound is an important area of research.

Synthesis Methods

The synthesis of [3-(ethoxycarbonyl)phenyl]phosphinic acid involves the reaction of ethyl phenylphosphinate with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through recrystallization. This method has been reported to yield high purity this compound in good yields.

Scientific Research Applications

[3-(ethoxycarbonyl)phenyl]phosphinic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been reported to form stable MOFs with various metal ions, including copper, zinc, and nickel.

properties

IUPAC Name

(3-ethoxycarbonylphenyl)-hydroxy-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O4P/c1-2-13-9(10)7-4-3-5-8(6-7)14(11)12/h3-6H,2H2,1H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBANHJYJGUNTL-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[P+](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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